In Vivo Hypocholesterolemic Activity: 4-(2-oxo-2H-chromen-3-yl)benzoic acid is Not Significantly Active, Differentiating it from Active 3-Arylcoumarin Cholesterol-Lowering Agents
In an in vivo model of normolipidemic NZW rabbits, 4-(2-oxo-2H-chromen-3-yl)benzoic acid was tested for hypocholesterolemic activity by measuring its ability to decrease serum total cholesterol after oral administration of 75 mg/kg body weight per day . The compound was found to be 'Not significantly active' in this assay . This negative result provides critical differentiation from other 3-arylcoumarin derivatives that do exhibit hypocholesterolemic effects. While this precludes its use in cardiovascular studies targeting cholesterol reduction, it establishes its utility as a negative control compound for validating the mechanism of action of active analogs .
| Evidence Dimension | In Vivo Hypocholesterolemic Activity (Serum Total Cholesterol Reduction) |
|---|---|
| Target Compound Data | Not significantly active |
| Comparator Or Baseline | Active 3-arylcoumarin derivatives (class-level baseline) |
| Quantified Difference | Qualitative difference; compound is inactive where other class members are active |
| Conditions | Normolipidemic NZW rabbits; oral administration of 75 mg/kg body wt. per day |
Why This Matters
This data defines the compound's utility as a validated negative control for mechanistic studies, preventing its misapplication in hypocholesterolemic research.
